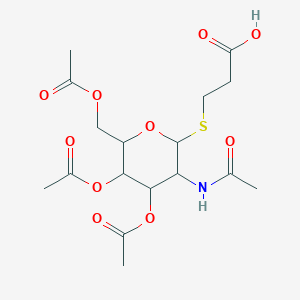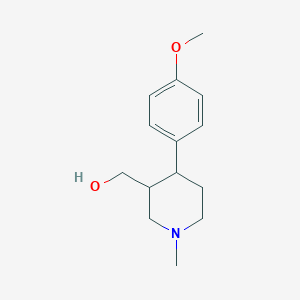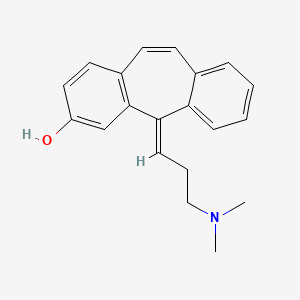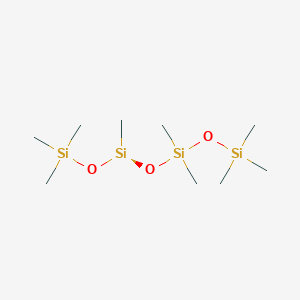
5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(hydroxyméthyl)-3-(trifluorométhyl)pyridin-2-ol est un composé chimique caractérisé par un cycle pyridine substitué par des groupes hydroxyméthyl et trifluorométhyl. La présence du groupe trifluorométhyl confère des propriétés chimiques uniques, le rendant précieux dans divers domaines tels que la pharmaceutique, l'agrochimie et la science des matériaux .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Une méthode courante est la trifluorométhylation radicalaire, qui implique l'utilisation d'intermédiaires radicalaires centrés sur le carbone . Ce processus peut être réalisé dans diverses conditions, nécessitant souvent des catalyseurs et des réactifs spécifiques pour obtenir la substitution souhaitée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Les méthodes exactes peuvent varier en fonction des exigences spécifiques et de la technologie disponible, mais elles suivent généralement les principes de la trifluorométhylation radicalaire et d'autres voies de synthèse établies .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(hydroxyméthyl)-3-(trifluorométhyl)pyridin-2-ol peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyméthyl peut être oxydé pour former des aldéhydes ou des acides carboxyliques correspondants.
Réduction: Le composé peut être réduit dans des conditions spécifiques pour modifier les groupes fonctionnels.
Substitution: Le groupe trifluorométhyl peut participer à des réactions de substitution, impliquant souvent des nucléophiles ou des électrophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et divers nucléophiles ou électrophiles pour les réactions de substitution .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyméthyl peut produire des aldéhydes ou des acides carboxyliques, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans le cycle pyridine .
Applications de la recherche scientifique
Le 5-(hydroxyméthyl)-3-(trifluorométhyl)pyridin-2-ol a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie: Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie: Utilisé dans la production de matériaux aux propriétés chimiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 5-(hydroxyméthyl)-3-(trifluorométhyl)pyridin-2-ol implique son interaction avec des cibles et des voies moléculaires. Le groupe trifluorométhyl peut influencer la réactivité et l'affinité de liaison du composé, affectant son comportement biologique et chimique global. Les voies et les cibles spécifiques dépendent du contexte de son application, telle que l'inhibition enzymatique ou la liaison au récepteur dans les systèmes biologiques .
Applications De Recherche Scientifique
5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)-3-(trifluoromethyl)pyridin-2-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical behavior. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparaison Avec Des Composés Similaires
Composés similaires
5-(trifluorométhyl)-2-pyridone: Structure similaire mais manque le groupe hydroxyméthyl.
2-Hydroxy-5-trifluorométhylpyridine: Autre composé apparenté avec des groupes fonctionnels différents.
Unicité
Le 5-(hydroxyméthyl)-3-(trifluorométhyl)pyridin-2-ol est unique en raison de la présence à la fois des groupes hydroxyméthyl et trifluorométhyl, qui confèrent des propriétés chimiques et une réactivité distinctes. Cette combinaison le rend précieux pour des applications spécifiques où ces groupes fonctionnels jouent un rôle crucial .
Propriétés
Formule moléculaire |
C7H6F3NO2 |
|---|---|
Poids moléculaire |
193.12 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)5-1-4(3-12)2-11-6(5)13/h1-2,12H,3H2,(H,11,13) |
Clé InChI |
UJZISNFXYWSPIS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC=C1CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


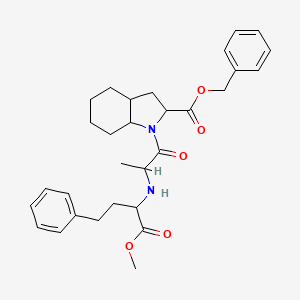
![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)
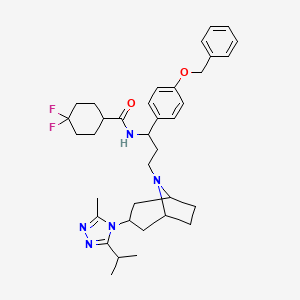

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)
![N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)



